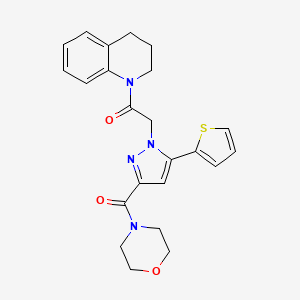
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process, typically starting with the formation of key intermediates. The quinoline and pyrazole moieties can be synthesized separately before being connected through a series of condensation and cyclization reactions. Reaction conditions often include controlled temperature environments, specific catalysts, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the synthetic process is optimized for yield and purity. This often involves automated reaction monitoring and control systems to maintain consistent conditions. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
化学反应分析
Types of Reactions
"1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Sodium borohydride can reduce certain functional groups in this molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and pyrazole sites.
Common Reagents and Conditions
Common reagents include acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products Formed
Oxidation might yield quinoline N-oxide derivatives, while reduction can lead to alcohols or amines. Substitution reactions may introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used in the development of new catalysts or as an intermediate in organic synthesis.
Biology
In biological research, it may be explored for its potential as a bioactive molecule. Its interaction with biological targets could provide insights into new therapeutic agents.
Medicine
Medical research may investigate its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various enzymes or receptors.
Industry
In the industrial sector, it can be used in the development of new materials, such as advanced polymers or dyes, thanks to its complex structure and functional groups.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
相似化合物的比较
Comparison
Compared to similar compounds like "1-(quinolin-1-yl)-2-(pyrazol-1-yl)ethanone" or "1-(quinolin-1-yl)-2-(morpholin-4-yl)ethanone," "1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" is unique due to the presence of the thiophene ring and the morpholine carbonyl group. These additional functional groups may confer different chemical reactivity and biological activity.
List of Similar Compounds
"1-(quinolin-1-yl)-2-(pyrazol-1-yl)ethanone"
"1-(quinolin-1-yl)-2-(morpholin-4-yl)ethanone"
"1-(4-chloroquinolin-1-yl)-2-(pyrazol-1-yl)ethanone"
"1-(quinolin-1-yl)-2-(thiazol-1-yl)ethanone"
There you have it—a comprehensive look at "this compound." What’s next on your reading list?
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-22(26-9-3-6-17-5-1-2-7-19(17)26)16-27-20(21-8-4-14-31-21)15-18(24-27)23(29)25-10-12-30-13-11-25/h1-2,4-5,7-8,14-15H,3,6,9-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRTUSXNQYLYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
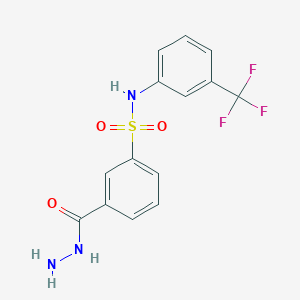
![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)

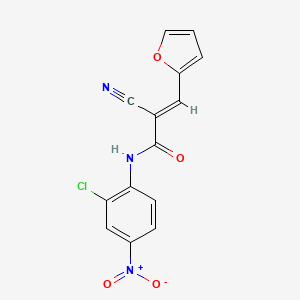
![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)
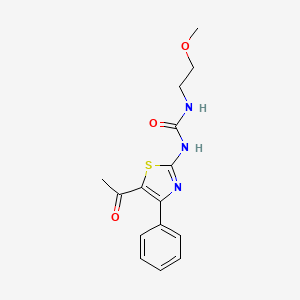
![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2734895.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B2734896.png)
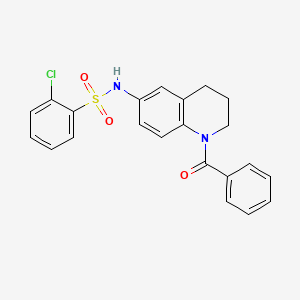
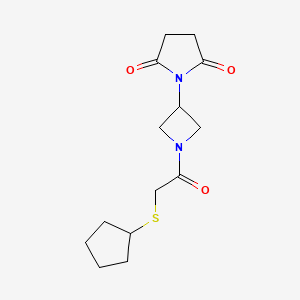
![2-(1H-1,3-benzodiazol-1-yl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B2734901.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2734902.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
